molecular formula C13H12O4 B10850449 Methyl piperate

Methyl piperate

Cat. No.: B10850449
M. Wt: 232.23 g/mol
InChI Key: VOZJBFJHMHRLDN-ZUVMSYQZSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl piperate can be synthesized through the esterification of piperic acid. The process involves the reaction of piperic acid with methanol in the presence of a catalyst, typically sulfuric acid, under reflux conditions. The reaction yields this compound along with water as a byproduct .

Industrial Production Methods: In an industrial setting, this compound is produced by first isolating piperine from black pepper or long pepper. Piperine is then hydrolyzed to piperic acid, which is subsequently esterified with methanol to form this compound. The process is optimized to achieve high yields and purity, often involving purification steps such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: Methyl piperate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methyl piperate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl piperate involves its interaction with various molecular targets and pathways. It is known to inhibit the activity of certain enzymes, such as cyclooxygenase, which plays a role in inflammation. Additionally, this compound can modulate the activity of neurotransmitters, contributing to its potential therapeutic effects. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .

Comparison with Similar Compounds

Methyl piperate is similar to other piperic acid derivatives, such as ethyl piperate, propyl piperate, and isopropyl piperate. These compounds share similar chemical structures but differ in their ester groups. This compound is unique due to its specific ester group, which influences its chemical reactivity and biological activity. Other similar compounds include piperine, piperonal, and guineensine, each with distinct properties and applications .

By understanding the properties, preparation methods, and applications of this compound, researchers can explore its potential in various scientific and industrial fields.

Biological Activity

Methyl piperate, a derivative of piperine, is a compound that has garnered attention for its diverse biological activities. This article provides an overview of its biological properties, including its chemical structure, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C13_{13}H12_{12}O4_{4}
  • Molecular Weight : 232.23 g/mol
  • CAS Number : 6190-46-1

This compound is synthesized from piperic acid through reactions with alcohols, such as in the Steglich reaction. The compound exhibits significant biological activity, particularly in the inhibition of monoamine oxidase (MAO), an enzyme involved in the breakdown of neurotransmitters.

1. MAO Inhibition

This compound has been identified as a potent inhibitor of monoamine oxidase, with distinct inhibitory effects on both MAO-A and MAO-B:

  • MAO-A Inhibition : IC50_{50} = 27.1 μM
  • MAO-B Inhibition : IC50_{50} = 16.1 μM

This bidirectional inhibitory effect suggests potential applications in treating mood disorders and neurodegenerative diseases by increasing levels of neurotransmitters like serotonin and dopamine .

2. Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits antimicrobial properties against various pathogens:

  • Bacterial Strains : Effective against Staphylococcus aureus and Pseudomonas aeruginosa.
  • Fungal Strains : Shows activity against Candida albicans and filamentous fungi such as Aspergillus niger.

The minimum inhibitory concentration (MIC) for these activities ranges from 1024 to 256 μg/mL .

Study on Neuroprotective Effects

A study investigated the neuroprotective properties of this compound in C6 glioma cells. The results indicated that the compound significantly inhibited cell proliferation in a dose-dependent manner, suggesting its potential as an anticancer agent .

Antioxidant Properties

Research has also highlighted the antioxidant capabilities of this compound, which may contribute to its protective effects against oxidative stress-related diseases. The compound's ability to scavenge free radicals could play a role in mitigating cellular damage .

Summary Table of Biological Activities

Activity Effect IC50_{50}
MAO-A InhibitionIncreases serotonin levels27.1 μM
MAO-B InhibitionIncreases dopamine levels16.1 μM
Antimicrobial ActivityEffective against specific strainsMIC: 1024-256 μg/mL
Antioxidant ActivityScavenges free radicalsNot quantified

Properties

Molecular Formula

C13H12O4

Molecular Weight

232.23 g/mol

IUPAC Name

methyl (2E,4E)-5-(1,3-benzodioxol-5-yl)penta-2,4-dienoate

InChI

InChI=1S/C13H12O4/c1-15-13(14)5-3-2-4-10-6-7-11-12(8-10)17-9-16-11/h2-8H,9H2,1H3/b4-2+,5-3+

InChI Key

VOZJBFJHMHRLDN-ZUVMSYQZSA-N

Isomeric SMILES

COC(=O)/C=C/C=C/C1=CC2=C(C=C1)OCO2

Canonical SMILES

COC(=O)C=CC=CC1=CC2=C(C=C1)OCO2

Origin of Product

United States

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